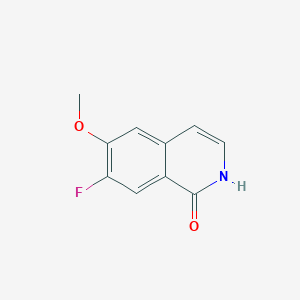

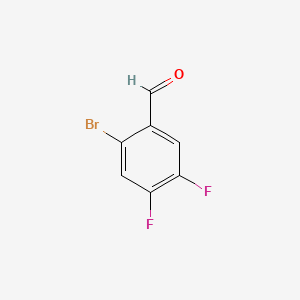

3-(溴甲基)-4-氟苯甲酸

描述

3-(Bromomethyl)-4-fluorobenzoic acid is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned. The compound is likely to be of interest due to its potential applications in various fields such as pharmaceuticals, material science, and as a precursor for radioligands in PET imaging .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide insights into potential methods for synthesizing 3-(Bromomethyl)-4-fluorobenzoic acid. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid was achieved with an overall yield of 38% using bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile . This method could potentially be adapted for the synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 3-(Bromomethyl)-4-fluorobenzoic acid is not directly analyzed in the papers, the structure of similar compounds has been studied. For example, solvatomorphism in 3-fluorobenzoylaminophenyl 3-fluorobenzoate was investigated, revealing the importance of strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine . These findings suggest that 3-(Bromomethyl)-4-fluorobenzoic acid may also exhibit interesting supramolecular characteristics due to the presence of fluorine and the potential for hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Bromomethyl)-4-fluorobenzoic acid, but they do discuss reactions of structurally related compounds. For example, the stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid showed that the compound is labile under acid and alkaline conditions, forming a major degradation product . This suggests that 3-(Bromomethyl)-4-fluorobenzoic acid may also be sensitive to hydrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-4-fluorobenzoic acid can be inferred from related compounds. For instance, the use of 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde as a fluorogenic derivatization reagent for amino acids and catecholamines indicates that brominated aromatic compounds can be highly reactive and useful in analytical chemistry . Additionally, the development of a highly sensitive fluorogenic reagent for carboxylic acids suggests that the bromomethyl group in 3-(Bromomethyl)-4-fluorobenzoic acid could confer similar reactivity .

科学研究应用

有机锂试剂

- 与2-卤苯甲酸的反应:Gohier、Castanet和Mortier(2003)的研究探讨了有机锂试剂与未保护的2-卤苯甲酸的反应。它揭示了在2-氯/溴苯甲酸中选择性邻位锂化,形成可以被捕获或异构化的二阴离子,导致各种化学途径 (Gohier, Castanet, & Mortier, 2003)。

氟苯甲酸生物降解

- 苯酚的厌氧转化:Genthner、Townsend和Chapman(1989)的研究使用氟苯酚研究苯酚到苯甲酸的厌氧转化,展示了氟原子位置如何影响转化过程和氟苯甲酸的积累 (Genthner, Townsend, & Chapman, 1989)。

- Sphingomonas sp. HB-1的生物降解:Boersma等人(2004)描述了Sphingomonas sp. HB-1对3-氟苯甲酸的生物降解,提供了对分解途径和各种氟化合物形成的洞察,这对于理解环境降解过程是重要的 (Boersma, Mcroberts, Cobb, & Murphy, 2004)。

合成和化学性质

- 3-溴-2-氟苯甲酸的合成:周鹏鹏(2013)的研究详细介绍了3-溴-2-氟苯甲酸的合成,展示了可能适用于3-(溴甲基)-4-氟苯甲酸合成的方法 (Zhou Peng-peng, 2013)。

- 镧系金属配合物的发光性质:Monteiro等人(2015)探讨了4-氟苯甲酸配体如何影响镧系金属配合物的发光和结构性质,这可能与类似化合物的结构分析和功能性质相关 (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015)。

环境影响和应用

- **高度风化的土壤和地下水系统**:Seaman(1998)的研究调查了高度风化土壤中氟苯甲酸化合物的传输特性,这可以为了解类似化合物如3-(溴甲基)-4-氟苯甲酸的环境行为提供见解 (Seaman, 1998)。

生物活性和医学应用

- Cd(II)配合物的抗菌活性:Sertçelik和Durman(2020)合成了Cd(II)与3-/4-氟苯甲酸的新配合物,并研究了它们的抗菌抗性,这可能指导涉及3-(溴甲基)-4-氟苯甲酸的复合物的类似研究 (Sertçelik & Durman, 2020)。

高效液相色谱中的荧光应用

- 羧酸的荧光试剂:Yamaguchi等人(1985)描述了高效液相色谱中羧酸的荧光试剂,为理解3-(溴甲基)-4-氟苯甲酸在分析化学中的潜在用途提供了基础 (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985)。

安全和危害

The safety data sheets for related compounds, methyl 4-(bromomethyl)benzoate and methyl 3-(bromomethyl)benzoate, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is reasonable to assume that 3-(Bromomethyl)-4-fluorobenzoic acid might have similar hazards.

作用机制

Target of Action

Bromomethyl groups are often used in the synthesis of bioactive compounds, and benzoic acid derivatives have been implicated in various biological activities .

Mode of Action

Bromomethyl groups are often involved in nucleophilic substitution reactions . The bromomethyl group can be replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . This can result in changes to the structure and function of the target molecule.

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide to form a new carbon-carbon bond .

Result of Action

The compound’s ability to participate in nucleophilic substitution reactions and suzuki-miyaura cross-coupling reactions suggests that it could potentially modify the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity . Additionally, the presence of other molecules in the environment can also influence the compound’s action.

属性

IUPAC Name |

3-(bromomethyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKFCEMXGKVBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603754 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-4-fluorobenzoic acid | |

CAS RN |

89540-20-5 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)